Methyl 3-amino-5-ethylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h4-6H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWBQPKTVZPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Strategic Route Design for Methyl 3 Amino 5 Ethylbenzoate
De Novo Synthetic Pathways to Methyl 3-amino-5-ethylbenzoate
De novo synthesis involves constructing the target molecule from simpler, often commercially available precursors. The key steps involve the formation of the ester and the introduction of the required functional groups onto the aromatic system in a controlled manner.
Esterification of Substituted Benzoic Acids with Methanol
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 3-amino-5-ethylbenzoic acid. The most common and direct method for this transformation is the Fischer-Speier esterification. youtube.comkhanacademy.org This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov
The mechanism begins with the protonation of the carbonyl oxygen of the benzoic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com The nucleophilic oxygen atom of methanol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. youtube.com The reaction is an equilibrium process; therefore, using a large excess of methanol and/or removing the water as it forms is crucial to drive the reaction towards completion. researchgate.net
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Fischer esterification, reducing reaction times and often improving yields, even in sealed-vessel conditions where water removal is not feasible. researchgate.netresearchgate.net
| Catalyst | Alcohol | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux, 1-2 hours | ~64% | [NA] Analogous to similar esterifications |
| Hydrochloric Acid (HCl) | Methanol | Reflux | Slow or no reaction for some substituted acids | researchgate.net |
| Sulfuric Acid (H₂SO₄) | Ethanol | Microwave, 130°C, 15 min | Good | researchgate.netresearchgate.net |
| Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Good to Excellent | [NA] General method for amino acids |
Introduction of Amino and Ethyl Functionalities onto Aromatic Systems
A significant challenge is the regioselective introduction of the amino and ethyl groups at the meta-positions relative to the carboxylate. The directing effects of the substituents must be carefully considered. A plausible synthetic route begins with a precursor that facilitates the desired 3,5-substitution pattern.
One common strategy involves nitration. Starting with a compound like 3,5-dinitrobenzoic acid, the synthesis could proceed via the following steps:
Esterification : The starting acid is first converted to methyl 3,5-dinitrobenzoate.
Selective Reduction : One of the nitro groups is selectively reduced to an amino group. This is a challenging step that often requires specific reagents and conditions to avoid reduction of both groups.
Functional Group Transformation : The remaining nitro group must be converted into an ethyl group. This is a multi-step process, typically involving reduction to an amine, diazotization to a diazonium salt, and subsequent reaction (e.g., a Sandmeyer-type reaction or cross-coupling) to introduce the ethyl group.
Final Reduction : If the first amino group was protected, it would be deprotected in the final step.
An alternative and more direct approach is Friedel-Crafts alkylation, which introduces an alkyl group onto an aromatic ring using an alkyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmt.comlibretexts.org However, applying this reaction to a substrate like methyl 3-aminobenzoate (B8586502) is problematic. The amino group is a powerful activating group, which can lead to polyalkylation. youtube.com Furthermore, as a Lewis base, the amino group can react with and deactivate the AlCl₃ catalyst. masterorganicchemistry.com To circumvent these issues, the amino group would need to be protected, for instance, by converting it to an acetamido group. The acetylated compound could then undergo Friedel-Crafts ethylation, followed by deprotection of the amine to yield the target structure. The directing effects would need to be carefully managed to achieve the desired 5-ethyl substitution.
| Reaction | Reagents | Key Challenge | Reference |
|---|---|---|---|
| Nitration/Reduction/Functionalization | HNO₃/H₂SO₄, then reducing agent (e.g., SnCl₂/HCl), then NaNO₂/HCl followed by coupling | Regioselectivity and selective reduction/transformation of nitro groups. | prepchem.com |
| Friedel-Crafts Alkylation | Ethyl chloride, AlCl₃ | Catalyst deactivation by amino group; risk of polyalkylation. Requires protection of the amine. | wikipedia.orgmt.comyoutube.com |
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. These approaches offer alternatives to traditional stoichiometric reagents and harsh reaction conditions.
Transition Metal Catalysis for Benzoate (B1203000) Ester Formation
While strong protic acids are effective for esterification, they can be corrosive and difficult to separate from the reaction mixture. Transition metal-based catalysts offer a milder and often more selective alternative. Compounds of titanium, zirconium, and tin have been employed as catalysts for the esterification of benzoic acids. mdpi.com These catalysts function as Lewis acids, activating the carboxylic acid towards nucleophilic attack by methanol. For example, iron(III) chloride (FeCl₃) has been used to catalyze the cyclization of an amino ester, demonstrating its utility in reactions involving similar functional groups. mdpi.com The advantage of these catalysts is that they are often solid and can be easily recovered and reused, making the process more economical and environmentally friendly.
Organocatalytic Strategies for Enhanced Selectivity
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has provided powerful tools for asymmetric synthesis and for reactions requiring high selectivity under mild conditions. acs.orgrsc.org For the synthesis of aminobenzoate esters, organocatalysts could be employed in several ways. Chiral Brønsted or Lewis acids can catalyze the enantioselective Friedel-Crafts addition to imino esters, which could be a pathway to chiral amino acid derivatives. rsc.org While not directly an esterification, such methods highlight the potential for organocatalysts to control the stereochemistry of functional group introduction. In the esterification step itself, nucleophilic catalysts could potentially be used to activate the carboxylic acid or the alcohol, providing a milder alternative to strong acid catalysis.
Enzyme-Catalyzed Reactions in Aminobenzoate Production
Biocatalysis offers a highly selective and environmentally benign approach to organic synthesis. Lipases are a class of enzymes that are particularly effective at catalyzing esterification reactions. mdpi.com These reactions are typically performed in organic solvents to shift the enzyme's natural hydrolytic function towards synthesis. nih.gov Lipases exhibit high chemo-, regio-, and enantioselectivity, making them ideal for complex molecules. nih.gov For instance, lipase TL IM from Thermomyces lanuginosus has been used to catalyze the Michael addition of aromatic amines to acrylates to form β-amino acid esters. mdpi.com Similarly, lipases from Candida antarctica (such as Novozym 435) are widely used for the kinetic resolution and synthesis of various esters. mdpi.comfrontiersin.org The synthesis of this compound could be achieved by the lipase-catalyzed reaction of 3-amino-5-ethylbenzoic acid with methanol in a suitable non-aqueous solvent. The mild reaction conditions (often room temperature or slightly elevated) are a major advantage, preserving sensitive functional groups within the molecule.
| Catalyst Type | Example Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Transition Metal | FeCl₃, Ti-based catalysts | High activity, reusability, milder than strong protic acids. | mdpi.com |
| Organocatalyst | Chiral Brønsted/Lewis Acids | Metal-free, potential for high enantioselectivity, mild conditions. | acs.orgrsc.org |
| Enzyme (Lipase) | Novozym 435 (from Candida antarctica) | High selectivity (chemo-, regio-, enantio-), green/sustainable, mild conditions. | mdpi.comfrontiersin.org |
Green Chemistry Principles and Sustainable Synthetic Routes
The integration of green chemistry principles into the synthesis of this compound is paramount for the development of sustainable manufacturing processes. This involves a holistic approach that considers the environmental impact of all aspects of the synthesis, from the choice of starting materials and solvents to the minimization of waste.
Solvent-Free or Environmentally Benign Solvent Systems
A significant advancement in the green synthesis of aromatic esters and amines involves the move towards solvent-free reaction conditions or the use of environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and posing health risks. mdpi.comresearchgate.net
Solvent-free approaches, where the reaction is conducted in the absence of a solvent, offer numerous advantages. These methods can lead to higher reaction rates, increased selectivity, and simplified work-up procedures, thereby reducing energy consumption and waste generation. For the synthesis of benzoates, solvent-free esterification reactions have been explored, often utilizing solid acid catalysts or microwave irradiation to facilitate the reaction.
Where a solvent is necessary, the focus has shifted to environmentally benign alternatives. Water, supercritical fluids, and ionic liquids are being investigated as replacements for conventional organic solvents in the synthesis of aminobenzoic acid derivatives. mdpi.comresearchgate.net Biosynthesis methods, which utilize microorganisms to produce aminobenzoic acids from simple carbon sources like glucose, represent a promising green alternative, as they are conducted in aqueous media under mild conditions. mdpi.com
Atom Economy and Waste Minimization in Preparation Methodologies
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. researchgate.net A high atom economy indicates that a minimal amount of waste is generated. Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of byproducts at each step.
To improve the atom economy in the synthesis of this compound, researchers are exploring more direct synthetic routes. One potential pathway involves the nitration of a suitable precursor followed by reduction of the nitro group to an amine. For instance, the nitration of methyl benzoate is a well-established reaction, and subsequent reduction of the nitro group can be achieved with high efficiency using various catalytic hydrogenation methods. southalabama.eduorgsyn.orgquora.com
Another strategy to enhance atom economy is the use of catalytic processes. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, reducing the need for stoichiometric reagents and minimizing waste. google.com For example, the development of novel catalysts for the direct amination of aromatic rings is an active area of research that could provide a more atom-economical route to aminobenzoates.
Process Optimization and Scale-Up Considerations for this compound Production
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization and consideration of various scale-up factors. The goal is to develop a robust, safe, and cost-effective process that consistently produces high-purity this compound.
Key parameters that require optimization include reaction temperature, pressure, reaction time, catalyst loading, and reactant concentrations. Statistical methods, such as Design of Experiments (DoE), are often employed to systematically study the effects of these variables and identify the optimal reaction conditions. For the esterification of aminobenzoic acids, factors such as the molar ratio of alcohol to acid and the type and concentration of the catalyst can significantly impact the reaction equilibrium and yield. libretexts.orgresearchgate.net
When scaling up the synthesis, several challenges need to be addressed. Heat and mass transfer can become limiting factors in large reactors, potentially affecting reaction rates and selectivity. Therefore, careful reactor design and efficient mixing are crucial. The separation and purification of the final product also become more complex on a larger scale. Techniques such as crystallization, distillation, and chromatography need to be optimized for industrial production. google.com
Safety is of paramount importance in industrial chemical processes. A thorough hazard analysis must be conducted to identify and mitigate any potential risks associated with the raw materials, intermediates, and final product, as well as the reaction conditions. For instance, nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. savemyexams.comrsc.org The development of inherently safer processes, for example, by using less hazardous reagents or milder reaction conditions, is a key aspect of green engineering.
Elucidation of Reaction Mechanisms and Transformative Chemistry of Methyl 3 Amino 5 Ethylbenzoate
Mechanistic Investigations of Ester Reactivity
The ester moiety of Methyl 3-amino-5-ethylbenzoate is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The amino group at the meta-position influences the electron density of the aromatic ring and, consequently, the reactivity of the ester.
Nucleophilic Acyl Substitution Pathways: Advanced Mechanistic Studies
Nucleophilic acyl substitution is the quintessential reaction pathway for esters. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a transient tetrahedral intermediate, followed by the elimination of a leaving group—in this case, the methoxy (B1213986) group (-OCH₃).
In the presence of an acid catalyst, the hydrolysis of this compound to 3-amino-5-ethylbenzoic acid and methanol is accelerated. The reaction is reversible and its progression is governed by the principles of equilibrium. ucla.eduumass.edu
The mechanism, designated as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. bham.ac.uk
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
Formation of the Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.
Elimination of Methanol: The intermediate collapses, expelling methanol as the leaving group.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid product.
Table 1: Key Steps in Acid-Catalyzed Ester Hydrolysis
| Step | Description |
| 1 | Protonation of the carbonyl oxygen. |
| 2 | Nucleophilic attack by a water molecule. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Elimination of the alcohol (methanol). |
| 5 | Deprotonation to yield the carboxylic acid. |
Base-promoted hydrolysis, also known as saponification, is an irreversible process that converts this compound into the corresponding carboxylate salt and methanol. chegg.com The irreversibility stems from the final deprotonation step.
The generally accepted BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular) proceeds as follows:
Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon.
Formation of the Tetrahedral Intermediate: This leads to the formation of a negatively charged tetrahedral intermediate. biorxiv.org This intermediate is a key reactive species in the reaction pathway.
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
Deprotonation: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction, yielding the carboxylate salt and methanol.
Table 2: Reactive Intermediates and Key Steps in Base-Promoted Ester Hydrolysis
| Step | Description | Reactive Intermediate | Rate-Determining Step |
| 1 | Nucleophilic attack by OH⁻. | - | Typically the formation of the tetrahedral intermediate. bham.ac.uk |
| 2 | Formation of the tetrahedral intermediate. | Tetrahedral Alkoxide Intermediate | - |
| 3 | Collapse of the intermediate to form a carboxylic acid. | - | Can be the rate-determining step under certain conditions. bham.ac.uk |
| 4 | Irreversible deprotonation of the carboxylic acid. | Carboxylate Anion | - |
Studies on aminobenzoate esters have suggested the possibility of intramolecular general base catalysis, particularly with ortho-amino substituents, where the amino group assists in the hydrolysis. researchgate.net For this compound, with the amino group in the meta position, this intramolecular effect is less likely to be significant. The rate of hydrolysis is generally influenced by the concentration of both the ester and the base. chegg.com
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to form ethyl 3-amino-5-ethylbenzoate and methanol.
This reaction is an equilibrium process, and the position of the equilibrium can be manipulated according to Le Chatelier's principle. ucla.eduumass.edunih.govlibretexts.orglibretexts.org To drive the reaction towards the desired product, a large excess of the reactant alcohol is typically used, or one of the products (usually the lower-boiling alcohol) is removed from the reaction mixture as it forms. umass.edulibretexts.org
The mechanisms for acid- and base-catalyzed transesterification are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents) at the Ester Carbonyl
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon nucleophiles that readily react with esters. udel.edumnstate.edumasterorganicchemistry.comstudy.comyoutube.comyoutube.com A key feature of this reaction is the addition of two equivalents of the organometallic reagent to the ester carbonyl.
The reaction with a Grignard reagent, for instance, proceeds via the following steps:
First Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. udel.edu
Elimination of Methoxide: This intermediate is unstable and collapses, eliminating a magnesium methoxide salt to form an intermediate ketone (3-amino-5-ethylphenyl)ketone).
Second Nucleophilic Addition: The newly formed ketone is highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent of the organometallic compound. This results in the formation of a magnesium alkoxide intermediate.
Protonation: Subsequent workup with a protic acid (e.g., H₃O⁺) protonates the alkoxide to yield a tertiary alcohol. udel.edu
It is important to note that the acidic proton of the amino group in this compound can react with the strongly basic organometallic reagent. This may necessitate the use of an excess of the organometallic reagent or protection of the amino group prior to the reaction.
Selective Reduction of the Ester Moiety to Aldehydes or Alcohols
The ester group of this compound can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-amino-5-ethylphenyl)methanol. harvard.edu The reaction proceeds through an initial hydride attack on the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde, which is then rapidly reduced to the alcohol.
Reduction to an Aldehyde: To stop the reduction at the aldehyde stage (3-amino-5-ethylbenzaldehyde), a less reactive and sterically hindered reducing agent is required, along with carefully controlled reaction conditions, typically low temperatures. masterorganicchemistry.comcommonorganicchemistry.comchemspider.com Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. masterorganicchemistry.comcommonorganicchemistry.comchemspider.comchemistrysteps.com At low temperatures (e.g., -78 °C), DIBAL-H adds a hydride to the ester carbonyl to form a stable tetrahedral intermediate which does not collapse until acidic workup, thus preventing over-reduction to the alcohol. chemistrysteps.com
The presence of the amino group can influence the choice of reducing agent, as some hydride reagents can also reduce other functional groups. However, reagents like LiBH₄ are known to selectively reduce esters in the presence of amides, suggesting that chemoselective reduction of the ester in this compound is feasible. harvard.eduresearchgate.net Furthermore, some reduction methods are compatible with amino groups. acs.orgnih.govorganic-chemistry.org
Table 3: Summary of Reduction Products
| Reducing Agent | Product | Key Conditions |
| Lithium aluminum hydride (LiAlH₄) | (3-amino-5-ethylphenyl)methanol | Standard reduction conditions |
| Diisobutylaluminum hydride (DIBAL-H) | 3-amino-5-ethylbenzaldehyde | Low temperature (e.g., -78 °C) |
Mechanistic Understanding of Amino Group Transformations
The primary amino group is a key reactive center in this compound, susceptible to a range of oxidative and reductive transformations.
Oxidation Pathways of the Aromatic Amine Functionality
The oxidation of the aromatic amine in this compound can proceed through several pathways, largely dependent on the nature of the oxidizing agent. The initial step typically involves the removal of an electron from the nitrogen atom to form a nitrogen radical cation. nih.gov This intermediate is a key branch point for subsequent reactions.
Dimerization and Polymerization: The radical cation can couple with another molecule of the parent amine or its radical cation. For anilines with unsubstituted para-positions, this often leads to "head-to-tail" coupling, forming substituted 4-aminodiphenylamine derivatives, or "tail-to-tail" coupling to yield benzidines. datapdf.com In the case of this compound, the positions para to the amine (C6) and ortho (C2, C4) are sterically accessible, suggesting that oligomeric or polymeric materials, often highly colored, could be formed through various coupling modes.
Formation of Nitroso and Nitro Compounds: With strong oxidizing agents like peroxy acids, the amine functionality can be progressively oxidized. openaccessjournals.com The reaction likely proceeds from the amine to a hydroxylamine, then to a nitroso (-NO) derivative, and ultimately to a nitro (-NO₂) compound. The specific product isolated depends on controlling the reaction conditions and the stoichiometry of the oxidant.
Formation of Quinone-imines: Under certain oxidative conditions, particularly electrochemical oxidation, coupling reactions followed by further oxidation can lead to the formation of quinoidal structures. datapdf.com These species are typically unstable and can undergo hydrolysis or polymerization.
The electron-donating nature of the amino and ethyl groups makes the aromatic ring susceptible to oxidation, potentially leading to complex product mixtures if conditions are not carefully controlled.
Table 1: Potential Products from the Oxidation of this compound This interactive table summarizes the potential products based on the type of oxidative pathway.
| Oxidation Pathway | Key Intermediate(s) | Potential Final Product(s) | Notes |
|---|---|---|---|
| Dimerization | Nitrogen Radical Cation | Substituted Azoxybenzenes, Aminodiphenylamines | Leads to colored, often polymeric, byproducts. |
| Progressive Oxidation | Hydroxylamine, Nitroso Compound | Methyl 3-ethyl-5-nitrosobenzoate, Methyl 3-ethyl-5-nitrobenzoate | Requires strong oxidizing agents (e.g., H₂O₂, peroxy acids). openaccessjournals.comacs.org |
Reductive Amination and Catalytic Hydrogenation Strategies
While "reductive amination" typically refers to the synthesis of amines from carbonyls, in the context of transforming an existing amine, two key reductive strategies are relevant: reductive deamination and catalytic hydrogenation of the aromatic ring.
Reductive Deamination: This process removes the amino group and replaces it with a hydrogen atom, a transformation known as hydrodeamination. A convenient method involves a multi-step, one-pot sequence. acs.org
Sulfonamide Formation: The primary amine of this compound reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride) to form a stable sulfonamide.
Amination: The sulfonamide is then treated with an aminating agent like chloroamine under basic conditions to form a sulfonylhydrazine intermediate.
Elimination and Reduction: This intermediate readily eliminates sulfinic acid to form a diazene, which is unstable and extrudes nitrogen gas (N₂) to yield the deaminated product, Methyl 3-ethylbenzoate. organic-chemistry.org This reaction pathway is compatible with various functional groups, including the ester. acs.org
Catalytic Hydrogenation: The aromatic ring of this compound can be reduced to a cyclohexane ring under forcing conditions. Due to the high stability of the benzene (B151609) ring, this reaction requires high pressures of hydrogen gas and elevated temperatures, typically in the presence of catalysts like rhodium, platinum, or nickel. lumenlearning.comgla.ac.ukjove.comjove.com The reaction proceeds via stepwise addition of hydrogen, and intermediates such as cyclohexenes are generally not isolated as they are more reactive than the starting arene. gla.ac.uk The final product would be Methyl 3-amino-5-ethylcyclohexanecarboxylate, which would exist as a mixture of cis and trans isomers with respect to the substituents on the newly formed cyclohexane ring. jove.com
Ammonolysis and Amidation Reactions of Related Esters
The methyl ester group of this compound can be converted to an amide through reaction with ammonia (ammonolysis) or a primary/secondary amine (amidation). This reaction follows a nucleophilic acyl substitution mechanism.
The mechanism, which can be concerted or stepwise, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. acs.orgacs.orgnih.gov This forms a tetrahedral intermediate. The reformation of the carbonyl double bond then expels the methoxide (CH₃O⁻) leaving group. A final proton transfer step yields the amide product and methanol. The reaction can be catalyzed by facilitating the proton transfer steps. nih.govresearchgate.net
The reactivity of the ester is influenced by the electronic effects of the ring substituents. The amino and ethyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted methyl benzoate (B1203000), potentially slowing the reaction rate.
Table 2: Amidation of this compound This interactive table shows the products formed from the reaction with different amines.
| Reactant Amine | Amine Type | Product Amide |
|---|---|---|
| Ammonia (NH₃) | - | 3-amino-5-ethylbenzamide |
| Methylamine (CH₃NH₂) | Primary | N-methyl-3-amino-5-ethylbenzamide |
Aromatic Ring Functionalization and Reaction Selectivity
The substituents on this compound exert strong control over the regioselectivity of further functionalization of the aromatic ring.
Regioselective Electrophilic Aromatic Substitutions on this compound
In electrophilic aromatic substitution (EAS), the existing groups on the ring direct the incoming electrophile to specific positions. The directing influence is a combination of inductive and resonance effects.
-NH₂ (Amino) group: A powerful activating group that donates electron density to the ring through resonance. It is a strong ortho, para-director. cognitoedu.org
-CH₂CH₃ (Ethyl) group: A weak activating group that donates electron density through induction. It is a weak ortho, para-director.
-COOCH₃ (Methyl Ester) group: A deactivating group that withdraws electron density from the ring through both induction and resonance. It is a meta-director. wikipedia.org
Position 6: ortho to -NH₂ and ortho to -C₂H₅.
Position 4: ortho to -NH₂ and meta to -C₂H₅.
Position 2: para to -C₂H₅ and meta to -NH₂.
Given the powerful directing effect of the amino group, substitution is expected to occur predominantly at positions 4 and 6. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at position 6 compared to position 4, leading to a mixture of products. Substitution at position 2 is least likely as it is meta to the strongly directing amino group.
Table 3: Directing Effects of Substituents on EAS This interactive table summarizes the properties of each substituent on the aromatic ring.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -NH₂ | C3 | Strongly Activating | ortho, para (to C2, C4, C6) |
| -C₂H₅ | C5 | Weakly Activating | ortho, para (to C4, C6, C1) |
For a typical EAS reaction like bromination (Br₂/FeBr₃), the expected major products would be Methyl 4-bromo-3-amino-5-ethylbenzoate and Methyl 6-bromo-3-amino-5-ethylbenzoate.
Palladium-Catalyzed Cross-Coupling Reactions at Substituted Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The utility of this compound in these reactions can be viewed in two ways: as a coupling partner itself or as a scaffold that can be functionalized for subsequent coupling.
Buchwald-Hartwig Amination: In this reaction, this compound can act as the amine nucleophile, coupling with an aryl halide or triflate (Ar-X) to form a diarylamine. wikipedia.orgwesleyan.eduacs.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. This would result in N-arylation at the amino group.
Coupling at Ring Positions (e.g., Suzuki, Heck): To perform cross-coupling reactions at the aromatic ring, a halide or triflate group must first be installed. Based on the regioselectivity of EAS (Section 3.3.1), halogenation would occur at the C4 and/or C6 positions. These halogenated derivatives can then serve as substrates for a variety of cross-coupling reactions.
Suzuki Coupling: A pre-halogenated (e.g., bromo) derivative could be coupled with an organoboron reagent (R-B(OH)₂) to form a new C-C bond, attaching a new aryl or alkyl group at the C4 or C6 position. nih.govlibretexts.orgyoutube.com
Heck Reaction: The halogenated substrate could react with an alkene in the presence of a palladium catalyst to form a substituted alkene at the site of the halogen.
Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions This interactive table illustrates potential cross-coupling strategies starting with this compound.
| Reaction Type | Role of this compound | Coupling Partner | Potential Product |
|---|---|---|---|
| Buchwald-Hartwig | Amine Nucleophile | Aryl Halide (Ar-X) | Methyl 3-(N-arylamino)-5-ethylbenzoate |
| Suzuki Coupling | Substrate (after halogenation at C4) | Boronic Acid (R-B(OH)₂) | Methyl 3-amino-4-R-5-ethylbenzoate |
Strategic Derivatization and Functionalization for Advanced Applications
Synthesis of Amide Derivatives from the Primary Amino Group
The primary amino group on the benzene (B151609) ring is a readily accessible site for forming amide bonds, a fundamental linkage in both biological systems and synthetic materials. ajchem-a.com The reaction of this amine with activated carboxylic acids or their derivatives is a common and efficient method for creating a wide range of amide compounds.
A prevalent method for amide synthesis involves the acylation of the amino group using acyl chlorides or acid anhydrides in the presence of a base. sphinxsai.comnih.gov This nucleophilic acyl substitution reaction is typically high-yielding and can be applied to a variety of acylating agents. nih.gov Another sophisticated approach utilizes peptide coupling reagents to facilitate the reaction between a carboxylic acid and the amine under mild conditions. ajchem-a.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an activator like 4-dimethylaminopyridine (B28879) (DMAP), are effective for this transformation. ajchem-a.com These methods avoid the need to prepare highly reactive acyl chlorides and often proceed with minimal side reactions. nih.gov
The table below illustrates representative examples of amide synthesis from an amino benzoate (B1203000) precursor, highlighting different coupling methods and the resulting products.
| Acylating Agent | Coupling Method/Reagent | Product | Reference |
| Benzoyl Chloride | Schotten-Baumann conditions (e.g., NaOH) | N-(3-(methoxycarbonyl)-5-ethylphenyl)benzamide | sphinxsai.com |
| Acetic Anhydride | Base catalyst (e.g., Pyridine) | Methyl 3-acetamido-5-ethylbenzoate | sphinxsai.com |
| Phenylacetic Acid | DCC/DMAP | Methyl 3-ethyl-5-(2-phenylacetamido)benzoate | ajchem-a.com |
This table presents illustrative examples of common amide synthesis reactions.
Modification of the Ester Group for Novel Esters or Benzoic Acid Derivatives
The methyl ester functionality of Methyl 3-amino-5-ethylbenzoate provides a second key site for structural modification, allowing for its conversion into a variety of other esters or the parent carboxylic acid.
Transesterification: This process converts one ester into another and is typically achieved by reacting the methyl ester with an excess of a different alcohol in the presence of a catalyst. ucla.edu Both acid catalysts (e.g., sulfuric acid) and base catalysts (e.g., sodium alkoxides) can be employed. ucla.edu The reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction toward the formation of the new ester. ucla.edu A range of catalysts, including titanates and heterogeneous catalysts like maghemite-ZnO, have been studied to optimize conversion rates and reaction conditions. acs.orgresearchgate.net
Hydrolysis and Re-esterification: The ester can be hydrolyzed to the corresponding 3-amino-5-ethylbenzoic acid under either acidic or basic conditions. This carboxylic acid is a versatile intermediate. For subsequent esterification, particularly with sterically hindered alcohols where transesterification might be inefficient, the carboxylic acid can first be converted to a more reactive species like an acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride effectively produces the acyl chloride, which then reacts readily with an alcohol to yield the desired ester with high efficiency.
The following table summarizes these modification pathways.
| Reaction | Reagents | Product | Reference |
| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl 3-amino-5-ethylbenzoate | ucla.edu |
| Transesterification | Benzyl alcohol, Tetrabutyl titanate (cat.) | Benzyl 3-amino-5-ethylbenzoate | acs.org |
| Hydrolysis | NaOH(aq), then H₃O⁺ | 3-Amino-5-ethylbenzoic acid | docbrown.info |
| Esterification (from acid) | 1. SOCl₂ 2. Isopropanol | Isopropyl 3-amino-5-ethylbenzoate |
This table outlines key transformations of the ester group.
Introduction of Additional Substituents (e.g., Halogens, Nitro, Hydroxyl) onto the Aromatic Ring
The aromatic core of this compound is amenable to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups that can significantly alter the molecule's electronic and steric properties. wikipedia.orgmsu.edu The regiochemical outcome of these substitutions is governed by the directing effects of the substituents already present: the amino and ethyl groups are ortho-, para-directing activators, while the methyl ester is a meta-directing deactivator. wikipedia.org The interplay of these effects determines the position of the incoming electrophile.
Halogenation: The introduction of bromine or chlorine onto the aromatic ring is typically accomplished using the elemental halogen (Br₂ or Cl₂) with a Lewis acid catalyst such as an iron(III) halide (FeBr₃ or FeCl₃). msu.edulumenlearning.com The catalyst polarizes the halogen molecule, generating a potent electrophile.
Nitration: A nitro group (–NO₂) can be installed on the ring using a mixture of concentrated nitric acid and sulfuric acid. lumenlearning.com Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. lumenlearning.com The position of nitration is influenced by the directing effects of the existing groups.
Hydroxylation: Direct hydroxylation of the aromatic ring is often less straightforward than halogenation or nitration. However, related aminohydroxybenzoate esters are known, suggesting that synthetic routes to hydroxylated derivatives are feasible. These routes may involve multi-step sequences rather than direct electrophilic attack.
The table below provides examples of electrophilic aromatic substitution reactions on substituted benzoate precursors.
| Reaction Type | Reagents | Potential Product Isomer | Reference |
| Bromination | Br₂, FeBr₃ | Methyl 3-amino-2-bromo-5-ethylbenzoate | msu.edu |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-amino-5-ethyl-2-nitrobenzoate | lumenlearning.com |
| Chlorination | Cl₂, FeCl₃ | Methyl 3-amino-2-chloro-5-ethylbenzoate | google.com |
This table shows representative electrophilic aromatic substitution reactions. The exact isomeric products depend on the combined directing effects of the substituents.
Formation of Heterocyclic Ring Systems Incorporating the this compound Core
The functional groups of this compound make it a valuable building block for the synthesis of more complex heterocyclic structures. The nucleophilic amino group is particularly useful for participating in cyclization reactions to form new rings fused to or substituted on the existing benzene ring.
One significant application of aniline (B41778) derivatives is in the synthesis of quinolones, a large and important class of heterocyclic compounds. mdpi.comchim.it Various synthetic methods, such as the Conrad-Limpach and related cyclizations, utilize the reaction of an aniline with a β-dicarbonyl compound or its equivalent to construct the quinolone core. mdpi.comrsc.org Similarly, the amino group can react with other bifunctional reagents to create different heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of nitrogen-containing heterocycles. The synthesis of benzodiazepines, another class of important heterocyles, often involves the cyclization of precursors derived from aminobenzoic acids or their esters. mdpi.com The specific structure of the resulting heterocycle is determined by the choice of the reaction partner and the cyclization conditions employed. nih.gov
| Heterocyclic System | General Synthetic Approach | Key Reagents | Reference |
| Quinolones | Conrad-Limpach Reaction | β-Ketoesters (e.g., Ethyl acetoacetate) | mdpi.comrsc.org |
| Benzodiazepines | Cyclocondensation | α-Amino acid derivatives, coupling agents | mdpi.com |
| Benzoxazinones | Phosgenation/Cyclization | Phosgene or equivalents | N/A |
| Oxazolidinones | Cycloaddition | Glycine | guilan.ac.ir |
This table illustrates potential pathways to heterocyclic systems from aminobenzoate precursors.
Development of Polymerizable Derivatives for Macromolecular Integration
To incorporate the this compound moiety into a polymer backbone, it must first be converted into a monomer by introducing a polymerizable functional group. The primary amino group serves as an ideal handle for this modification.
A common strategy is to react the amino group with an acyl chloride containing a vinyl group, such as acryloyl chloride or methacryloyl chloride. This reaction forms an N-substituted acrylamide (B121943) or methacrylamide (B166291) derivative. These resulting molecules are monomers, possessing a carbon-carbon double bond that can participate in polymerization reactions. These monomers can then be subjected to polymerization techniques, most commonly free-radical polymerization, to yield a macromolecule. In the resulting polymer, the this compound unit is covalently linked as a repeating unit within the polymer chain. This allows for the unique chemical properties of the benzoate derivative to be imparted to the bulk properties of a macromolecular material.
| Polymerizable Group | Reagent | Monomer Product |
| Acryloyl | Acryloyl chloride | Methyl 3-(acrylamido)-5-ethylbenzoate |
| Methacryloyl | Methacryloyl chloride | Methyl 3-ethyl-5-(methacrylamido)benzoate |
| Vinylbenzoyl | 4-Vinylbenzoyl chloride | Methyl 3-ethyl-5-(4-vinylbenzamido)benzoate |
This table provides examples of how to convert this compound into a polymerizable monomer.
Methyl 3 Amino 5 Ethylbenzoate As a Versatile Synthetic Intermediate in Advanced Organic Synthesis
Precursor to Complex Benzoate (B1203000) Derivatives and Functionalized Aromatic Systems
The reactivity of the amino group and the potential for modification of the ester functionality make Methyl 3-amino-5-ethylbenzoate an excellent starting material for the synthesis of highly substituted benzoate derivatives and other functionalized aromatic systems. The amino group can be readily transformed into a variety of other functional groups, such as amides, sulfonamides, and diazonium salts, which can then undergo further reactions to introduce diverse substituents onto the aromatic ring.
For instance, the amino group can be acylated to form amides, which can then direct further electrophilic aromatic substitution to the ortho and para positions relative to the amino group. This allows for the controlled introduction of substituents at the C2, C4, and C6 positions of the benzene (B151609) ring. Furthermore, diazotization of the amino group followed by Sandmeyer or related reactions provides a pathway to introduce a wide range of functionalities, including halogens, cyano groups, and hydroxyl groups, at the C3 position.
The ester group, while less reactive, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other carboxylic acid derivatives. This dual functionality of the amino and ester groups, combined with the directing effects of the substituents, allows for a high degree of control over the synthesis of complex, polysubstituted aromatic compounds. These compounds, in turn, can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
Building Block for Specialty Chemicals and Fine Chemicals
In the realm of specialty and fine chemicals, this compound and its derivatives are valuable intermediates. The term "building block" in this context refers to a molecule that can be incorporated into a larger, more complex structure, contributing a specific set of atoms or a particular functional motif. The unique arrangement of functional groups in this compound makes it a desirable building block for the synthesis of targeted molecules with specific applications.
For example, its structural motif is found in certain classes of dyes and pigments, where the amino group can act as a chromophore or be modified to tune the color and light-fastness properties of the final product. In the agrochemical industry, derivatives of aminobenzoic acids are used in the synthesis of some herbicides and pesticides. The specific substitution pattern of this compound can be exploited to create molecules with desired biological activity and selectivity.
Role in Cascade Reactions and Multi-Component Syntheses
Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step, all within a single synthetic operation. Similarly, multi-component reactions (MCRs) are one-pot reactions where three or more starting materials react to form a product that contains significant portions of all the reactants. Both of these synthetic strategies are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.
While specific examples directly involving this compound in the literature are limited, its structure is well-suited for participation in such reactions. The presence of both a nucleophilic amino group and an electrophilic ester group on the same molecule opens up possibilities for intramolecular cyclizations and participation in MCRs.
For example, the amino group of a 3,5-disubstituted aniline (B41778) can participate as a nucleophile in a variety of MCRs to form heterocyclic structures. beilstein-journals.org In a hypothetical scenario, this compound could react with an aldehyde and an isocyanide in a Ugi-type reaction, or with a β-ketoester and an aldehyde in a Hantzsch-type synthesis to produce complex heterocyclic scaffolds. The ethyl and methyl ester groups would then provide further points for diversification in the resulting products. The development of novel cascade and multi-component reactions utilizing this building block remains an active area of research.
Synthesis of Structural Analogs with Varied Substituents (e.g., Positional Isomers)
The synthesis of structural analogs, including positional isomers, is a critical aspect of drug discovery and materials science, as it allows for the systematic exploration of structure-activity relationships. The synthesis of various positional isomers of substituted aminobenzoates is a well-established area of organic chemistry.
For example, the synthesis of Ethyl 3-aminobenzoate (B8586502), a close structural analog of this compound, can be achieved through several routes. One common method involves the nitration of ethyl benzoate, which primarily yields the meta-nitro isomer due to the directing effect of the ester group. Subsequent reduction of the nitro group then affords Ethyl 3-aminobenzoate. guidechem.com
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 3-amino-5-ethylbenzoate is predicted to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).
Aromatic Protons: The three protons on the benzene (B151609) ring are expected to appear in the range of δ 6.5-7.5 ppm. Based on the substitution pattern, they will appear as distinct singlets or doublets with small meta-coupling constants. For the closely related analogue, Methyl 3-aminobenzoate (B8586502), aromatic signals appear at approximately δ 7.41, 7.35, 7.20, and 6.84 ppm chemicalbook.com. The presence of the C5-ethyl group in the target molecule would slightly alter these shifts and splitting patterns.
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around δ 3.8-3.9 ppm chemicalbook.comrsc.org.
Amino Protons (-NH₂): A broad singlet for the two amino protons is expected. Its chemical shift can vary but typically appears between δ 3.5 and 4.5 ppm and is exchangeable with deuterium.
Ethyl Group Protons (-CH₂CH₃): The ethyl group will manifest as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, coupled to each other. The quartet is expected around δ 2.6 ppm, while the triplet would appear further upfield around δ 1.2 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield in the range of δ 165-175 ppm rsc.orglibretexts.org.
Aromatic Carbons: Six signals are expected for the aromatic carbons between δ 110-150 ppm. The carbons directly attached to the amino group (C3) and the ester group (C1) will have characteristic shifts influenced by these substituents. The carbon bearing the amino group (C3) and the carbon at C5 (attached to the ethyl group) would be shifted due to the electron-donating effects of their substituents. In similar structures, carbons attached to electron-withdrawing groups appear further downfield rsc.orglibretexts.org.
Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group is expected to have a chemical shift in the range of δ 50-55 ppm rsc.org.
Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂) signal is predicted around δ 28-30 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14-16 ppm.
| Atom Type | Group | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|---|---|
| Aromatic CH | C2-H, C4-H, C6-H | ~6.5 - 7.5 | s, d | ~115 - 135 |
| Aromatic C | C1, C3, C5 | - | - | ~130 - 150 |
| Ester Methyl | -COOCH₃ | ~3.8 - 3.9 | s | ~51 - 53 |
| Amino | -NH₂ | ~3.5 - 4.5 | br s | - |
| Ethyl Methylene | -CH₂CH₃ | ~2.6 | q | ~28 - 30 |
| Ethyl Methyl | -CH₂CH₃ | ~1.2 | t | ~14 - 16 |
| Carbonyl | -C=O | - | - | ~166 - 168 |
While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show any potential couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This technique would definitively link each proton signal (except the -NH₂) to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and assigning the specific ¹H and ¹³C signals for the methyl ester and ethyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry and conformation. For a relatively rigid molecule like this, NOESY could show through-space correlations between the ethyl group protons and the adjacent aromatic proton at C6, further confirming the substitution pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₁₀H₁₃NO₂), the calculated exact mass is 179.09463 Da. An HRMS measurement confirming this value provides unequivocal evidence for the molecular formula.
The fragmentation pattern observed in the mass spectrum gives insight into the molecule's structure. Under electron ionization (EI), characteristic fragmentation pathways are expected:
Molecular Ion (M⁺•): The parent peak corresponding to the intact molecule at m/z = 179.
Loss of Methoxy (B1213986) Group: A significant fragment would likely be observed at m/z = 148, resulting from the loss of the methoxy radical (•OCH₃) from the ester.
Loss of Carbomethoxy Group: Another common fragmentation for methyl esters is the loss of the entire carbomethoxy group (•COOCH₃), leading to a fragment at m/z = 120. The mass spectrum for the analogue Methyl 3-aminobenzoate shows a prominent peak at m/z 120, supporting this predicted pathway chemicalbook.com.
Benzylic Cleavage: Cleavage of the bond between the ethyl group and the aromatic ring could result in the loss of a methyl radical (•CH₃) to give a fragment at m/z = 164.
| m/z (Predicted) | Formula of Fragment | Identity of Loss |
|---|---|---|
| 179.0946 | [C₁₀H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |
| 164.0712 | [C₉H₁₀NO₂]⁺ | Loss of •CH₃ |
| 148.0762 | [C₉H₁₀NO]⁺ | Loss of •OCH₃ |
| 120.0813 | [C₈H₁₀N]⁺ | Loss of •COOCH₃ |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is an ideal method for assessing the purity of a volatile or semi-volatile compound like this compound. In a GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. For the target compound, a single sharp peak in the gas chromatogram would indicate high purity. The retention time of this peak is a characteristic property under specific analytical conditions. The mass spectrometer detector then provides the mass spectrum of the compound as it elutes from the column, confirming its identity by matching the molecular ion and fragmentation pattern with known data. Any minor peaks in the chromatogram would represent impurities, which can often be identified by their own mass spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.
N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the IR spectrum, typically appearing as two distinct sharp peaks in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.
C=O Stretching: A very strong and sharp absorption band corresponding to the ester carbonyl stretch is a key diagnostic feature and is expected in the range of 1700-1725 cm⁻¹ nist.gov. Conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated ester.
C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear as a series of peaks in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds give strong IR signals, the non-polar C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum, making it useful for confirming the aromatic backbone.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium | Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium | Strong |
| Ester C=O | C=O Stretch | 1700 - 1725 | Strong | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium | Strong |
| Ester C-O | C-O Stretch | 1100 - 1300 | Strong | Weak |
Electronic Absorption Spectroscopy: UV-Vis Characterization and Conjugation System Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems. The structure of this compound contains a benzene ring conjugated with both an amino group (an auxochrome, or color-helper) and a carbomethoxy group (a chromophore, or color-bearing group).
The electronic spectrum is expected to show characteristic absorptions due to π → π* transitions within the substituted benzene ring. The presence of the electron-donating amino group and the electron-withdrawing ester group extends the conjugation and shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. For the related Methyl 4-aminobenzoate, absorption maxima are observed around 220 nm and 310 nm nist.gov. A similar profile would be expected for this compound, with the exact λ_max values and molar absorptivities (ε) being characteristic of its specific electronic structure. This analysis confirms the presence and extent of the conjugated π-electron system within the molecule.
X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystal Packing
While specific XRD data for this compound is not publicly available, analysis of closely related aminobenzoate derivatives illustrates the utility of this technique. For example, the crystal structure of Methyl 3-amino-4-butanamido-5-methylbenzoate was elucidated using a single-crystal XRD study. nih.gov This analysis revealed a structure stabilized by intermolecular N—H···O, C—H···N, and C—H···O hydrogen bonds. nih.gov
Similarly, a study on Methyl 3-[(tert-butoxycarbonyl)amino]benzoate provided detailed crystallographic data, showing how the molecule adopts a specific conformation to facilitate optimal intermolecular N—H⋯O hydrogen bonding. nih.gov These interactions lead to the formation of supramolecular structures. nih.gov The data obtained from such studies are crucial for understanding how molecular structure influences solid-state properties.
Below is a table summarizing crystallographic data for these analogous compounds, demonstrating the type of detailed information yielded by XRD analysis.
Table 1: Crystallographic Data for Structurally Related Aminobenzoate Derivatives
| Parameter | Methyl 3-amino-4-butanamido-5-methylbenzoate nih.gov | Methyl 3-[(tert-butoxycarbonyl)amino]benzoate nih.gov |
|---|---|---|
| Chemical Formula | C13H18N2O3 | C13H17NO4 |
| Crystal System | Not specified | Monoclinic |
| Space Group | Not specified | P21/c |
| a (Å) | Not specified | 10.944 (3) |
| b (Å) | Not specified | 11.234 (3) |
| c (Å) | Not specified | 11.377 (3) |
| **β (°) ** | Not specified | 112.481 (4) |
| **Volume (ų) ** | Not specified | 1292.5 (5) |
| Z | Not specified | 4 |
Advanced Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used methods in pharmaceutical and chemical research.
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. It utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The differential partitioning of the analyte between the two phases results in separation. The purity of a sample can be determined by the number and relative area of the peaks in the resulting chromatogram.
For aromatic amines and aminobenzoate derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This setup is effective for separating compounds based on their hydrophobicity. While a specific, validated HPLC method for this compound is not detailed in the literature, general methods for related compounds often involve C18 columns and gradient elution with a mobile phase of acetonitrile and water to ensure the separation of potential impurities and starting materials. beilstein-journals.org
Table 2: Typical HPLC Parameters for Analysis of Aromatic Amine Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% formic acid or trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis (typically 254 nm) or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This allows for separations at higher pressures, resulting in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
The enhanced resolving power of UPLC makes it particularly suitable for analyzing complex mixtures and detecting trace-level impurities that might be missed by HPLC. In the context of synthetic intermediates like this compound, UPLC can provide a more accurate assessment of purity, which is critical for subsequent reaction steps. For instance, UPLC coupled with mass spectrometry (UPLC-MS) has been used for the analysis of complex aminobenzoate derivatives, allowing for the sensitive detection and identification of various products and impurities within a sample. beilstein-journals.org
Table 3: Representative UPLC Conditions for Analysis of Related Compounds
| Parameter | Representative Value/Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.3 - 0.6 mL/min |
| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) |
| Column Temperature | 30 - 50 °C |
Theoretical and Computational Chemistry Investigations of Methyl 3 Amino 5 Ethylbenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like Methyl 3-amino-5-ethylbenzoate. These calculations provide insights into the molecule's behavior at the quantum level.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, this process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to a minimum on the potential energy surface.
Conformational analysis further explores the different spatial arrangements of the molecule, or conformers, that can exist due to the rotation around single bonds. By calculating the relative energies of these conformers, researchers can identify the most energetically favorable shapes the molecule is likely to adopt. This information is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. Computational methods like DFT allow for an efficient exploration of the conformational landscape, which can be complex for flexible molecules. nih.gov
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors
The electronic and reactive properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. Conversely, a larger gap implies greater stability. irjweb.com
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
Ionization Potential (I): The energy required to remove an electron from the HOMO. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added to the LUMO. (A ≈ -ELUMO)
Electronegativity (χ): The ability of an atom to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)
Softness (S): The reciprocal of hardness, indicating a higher reactivity. (S = 1 / 2η)
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. (ω = μ2 / 2η, where μ is the chemical potential)
These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species. researchgate.netnih.gov
Interactive Data Table: Hypothetical Reactivity Descriptors for this compound
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT analysis. The values are for illustrative purposes only.
| Descriptor | Value (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
| Softness (S) | 0.217 |
| Electrophilicity Index (ω) | 2.66 |
Reaction Pathway Mapping and Transition State Characterization
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction involving this compound. This involves identifying the most likely pathway a reaction will follow, from reactants to products. Key points on this pathway include equilibrium geometries of reactants and products, as well as the transition state (TS). arxiv.org
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. arxiv.org Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. By locating and analyzing the transition state, chemists can gain a deeper understanding of the factors that control the speed and outcome of a chemical transformation. arxiv.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of dynamic processes such as conformational changes, molecular vibrations, and interactions with surrounding molecules.
A significant application of MD simulations is to investigate the influence of the solvent on the structure and behavior of the solute. By simulating this compound in different solvents, it is possible to understand how the solvent molecules arrange themselves around the solute and how these interactions affect its properties. nih.gov These simulations can reveal the role of the solvent in stabilizing certain conformers or influencing reaction pathways, providing a more realistic picture of the molecule's behavior in solution. nih.gov
Spectroscopic Data Prediction and Validation (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's optimized geometry.
The predicted NMR spectra can be compared with experimentally obtained spectra to validate the proposed molecular structure. nih.gov This combination of computational prediction and experimental validation is a powerful tool for structure elucidation and confirmation. Discrepancies between predicted and experimental data can point to incorrect structural assignments or the presence of different conformers or isomers. The accuracy of these predictions has improved significantly, making them a valuable aid in the interpretation of complex NMR spectra. rsc.orgnih.gov
Computational Catalysis and Enzyme-Substrate Interaction Modeling
Computational methods are increasingly used to study how this compound might interact with catalysts, including enzymes. In the context of enzyme catalysis, modeling can provide insights into the binding of this molecule to the active site of an enzyme. nih.gov
Techniques such as molecular docking can predict the preferred binding orientation of the substrate within the enzyme's active site. More advanced methods, like Quantum Mechanics/Molecular Mechanics (QM/MM), can be used to model the enzymatic reaction itself. chemrxiv.org In a QM/MM approach, the active site and the substrate are treated with a high level of quantum mechanical theory, while the rest of the enzyme and the solvent are described using classical molecular mechanics. nih.gov This allows for the study of bond-breaking and bond-forming processes during the catalytic cycle, providing a detailed understanding of the enzyme's mechanism of action on the substrate. nih.gov
Applications in Advanced Materials Science and Engineering
Polymer Chemistry and Polymer Modification
The presence of both an amine and an ester group makes Methyl 3-amino-5-ethylbenzoate a valuable component in polymer synthesis and modification. These functional groups offer reaction sites for polymerization and for grafting onto existing polymer chains, thereby imparting specific functionalities and enhancing material performance.
This compound can serve as a key monomer in the synthesis of specialty polymers. The amino group can react with carboxylic acid or acyl chloride functionalities, while the ester group can undergo transesterification. This dual reactivity is particularly advantageous in the production of aromatic polyesters and polyamides. The incorporation of the rigid benzene (B151609) ring from the this compound unit into the polymer backbone is anticipated to enhance the thermal stability and mechanical strength of the resulting materials.
For instance, in the synthesis of high-performance polyesters, the ethylbenzoate moiety can be incorporated to introduce specific side chains which can influence polymer solubility and processing characteristics. The amino group provides a site for creating amide linkages, leading to the formation of polyesteramides with a unique combination of properties derived from both ester and amide groups. The structured arrangement of these functionalities on the benzene ring can lead to polymers with improved crystallinity and, consequently, superior thermal and dimensional stability.
Table 1: Potential Properties of Specialty Polymers Derived from this compound
| Polymer Type | Potential Monomer Contribution | Anticipated Property Enhancement |
|---|---|---|
| Aromatic Polyesters | Introduces rigidity and specific side chain | Increased thermal stability, modified solubility |
| Polyamides | Provides aromatic amine functionality | High tensile strength, chemical resistance |
Beyond its role as a monomer, this compound can be utilized as a functional additive to modify the properties of existing polymeric materials. Its aromatic amine functionality can act as a curing agent for epoxy resins, contributing to the cross-linked network and enhancing the final thermomechanical properties of the thermoset. Aminobenzoate esters are known to be useful as oligomeric amine curatives in applications such as coatings, adhesives, and elastomers google.comgoogle.com.
Furthermore, the compound's structure suggests its potential as a stabilizer or a modifier in various polymer matrices. The amino group can act as a radical scavenger, potentially improving the oxidative stability of the polymer. The ester group, being polar, can enhance adhesion to substrates or improve the compatibility of different components in a polymer blend.
Coordination Chemistry and Metal Complexation
The amino group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. This property opens up avenues for its use in the synthesis of novel metal complexes and coordination polymers with interesting structural and functional attributes.
The nitrogen atom of the amino group in this compound can donate its electron pair to a metal center, forming a coordinate bond. The coordinating ability of aminobenzoate ligands has been demonstrated in complexes with various metals, where they can coordinate in different ways through the amino and carboxylate groups tandfonline.com. While this compound has an ester rather than a carboxylate, the amino group remains a viable coordination site. The electronic properties of the benzene ring, influenced by the electron-donating ethyl group and the electron-withdrawing ester group, can modulate the Lewis basicity of the amino group and, consequently, the stability and properties of the resulting metal complexes.
By reacting this compound with various metal salts, a range of new metal-organic complexes can be synthesized. The stoichiometry of the reaction, the nature of the metal ion, and the presence of other ancillary ligands can influence the final structure of the complex, which could range from discrete mononuclear or polynuclear species to extended one-, two-, or three-dimensional coordination polymers. The characterization of these novel materials using techniques such as X-ray crystallography, spectroscopy, and thermal analysis would be crucial to understand their structure-property relationships. Such complexes could find applications in catalysis, sensing, and materials with unique magnetic or optical properties.
Design and Fabrication of Organic Frameworks
The rigid and functionalized nature of this compound makes it a promising candidate as a building block, or "linker," for the construction of porous organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
In the context of COFs, the amino group can participate in condensation reactions with other multitopic linkers (e.g., aldehydes) to form robust, porous networks with extended covalent bonds. The ethyl and methyl ester functionalities could be used to fine-tune the properties of the framework, such as pore size and surface chemistry. The introduction of amino functional groups into COFs can also serve as anchoring sites for post-synthetic modification, allowing for the creation of materials with tailored functionalities rsc.org.
Table 2: Potential Role of this compound in Organic Frameworks
| Framework Type | Role of this compound | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Amino-functionalized linker | Gas storage and separation, catalysis |
Building Block for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. While there is no specific literature detailing the use of this compound in COF synthesis, its structure is analogous to other amino-functionalized monomers that are widely used.
The amino group of this compound could readily participate in condensation reactions with aldehydes to form imine-linked COFs. The ethyl group at the 5-position could influence the properties of the resulting COF in several ways:
Solubility: The alkyl group may enhance the solubility of the monomer in organic solvents, potentially facilitating the synthesis and processing of the COF.
Porosity Tuning: The steric bulk of the ethyl group could affect the stacking of the COF layers, thereby influencing the pore size and surface area of the final material.
Framework Interpenetration: The presence of the ethyl group might hinder or promote the interpenetration of multiple COF networks, which can significantly impact gas sorption and separation properties.
Below is a hypothetical reaction scheme for the formation of a COF using this compound as a building block.
| Reactant A | Reactant B | Resulting Linkage | Potential COF Properties |
| This compound | 1,3,5-Triformylbenzene | Imine | High thermal stability, tunable porosity |
| This compound | Terephthalaldehyde | Imine | Potential for high surface area, applications in gas storage |
Components for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The carboxylate group (after hydrolysis of the methyl ester) and the amino group of 3-amino-5-ethylbenzoic acid (the hydrolyzed form of this compound) could serve as coordination sites for metal ions.
The well-known MOF, IRMOF-3, is constructed from zinc ions and 2-aminoterephthalic acid. By analogy, 3-amino-5-ethylbenzoic acid could be used to synthesize novel MOFs. The position of the amino and carboxylate groups, along with the presence of the ethyl group, would likely result in different framework topologies and properties compared to existing amino-functionalized MOFs.
Potential impacts of the 3-amino-5-ethylbenzoate ligand on MOF properties include:
Coordination Environment: The specific geometry of the ligand could lead to the formation of novel secondary building units (SBUs) and framework architectures.
Functional Pore Surface: The amino groups pointing into the pores of the MOF would create a functionalized surface that could be used for post-synthetic modification, enhancing gas selectivity or catalytic activity.
Hydrophobicity: The ethyl group could increase the hydrophobicity of the MOF pores, which might be advantageous for applications such as the separation of hydrocarbons or water-resistant catalysis.
The following table summarizes potential metal ions that could be used with 3-amino-5-ethylbenzoic acid to form MOFs and their potential applications.
| Metal Ion | Potential MOF Family | Potential Applications |
| Zinc (Zn²⁺) | Analogous to IRMOF series | Gas storage, catalysis |
| Copper (Cu²⁺) | Analogous to HKUST-1 series | Gas separation, sensing |
| Zirconium (Zr⁴⁺) | Analogous to UiO series | High stability catalysis, chemical sensing |
Supramolecular Chemistry and Self-Assembly Studies of this compound Derivatives
The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are highly relevant to derivatives of this compound. The amino group and the ester functionality can both participate in hydrogen bonding, a key interaction in self-assembly.
While direct studies on the supramolecular behavior of this compound are not available, research on similar molecules, such as aromatic amino acid derivatives, provides insights into its potential. The self-assembly of such molecules can be driven by a combination of:
Hydrogen Bonding: The N-H protons of the amino group can act as hydrogen bond donors, while the oxygen atoms of the carbonyl group can act as acceptors.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the assembly.
Van der Waals Interactions: The ethyl group can participate in hydrophobic and van der Waals interactions, which can influence the packing of the molecules in the supramolecular structure.
The interplay of these interactions could lead to the formation of various supramolecular structures, such as nanofibers, gels, or liquid crystals. The specific nature of the self-assembled structures would be highly dependent on factors like solvent, temperature, and concentration.
| Non-covalent Interaction | Participating Functional Group | Potential Supramolecular Structure |
| Hydrogen Bonding | Amino group, Methyl ester | Sheets, ribbons, helices |
| π-π Stacking | Benzene ring | Columnar stacks, layered structures |
| Van der Waals Forces | Ethyl group | Dense packed structures |
Emerging Research Frontiers and Future Perspectives
Development of Stereoselective Synthetic Methods for Chiral Derivatives
The introduction of chirality into molecules is a critical aspect of modern drug discovery and materials science. For derivatives of Methyl 3-amino-5-ethylbenzoate, developing stereoselective synthetic methods is a key research frontier. The synthesis of chiral α-amino acid derivatives, for example, is a significant area of interest. lmaleidykla.lt Future research will likely focus on the asymmetric synthesis of molecules where a chiral center is introduced, for instance, at the carbon alpha to the amino or ester group, or on the ethyl substituent.
One promising approach involves the use of chiral auxiliaries. For example, chiral amines can be used to form enantiopure enamines, which can then undergo reactions to create products with a quaternary stereocenter. mdpi.com Another strategy is the alkylation of chiral dihydropyrazine (B8608421) anions with bromomethyl derivatives, which has proven to be highly diastereoselective. lmaleidykla.lt The resolution of racemic mixtures through esterification with a chiral auxiliary like L-(-)-menthol is another practical method that could be adapted for derivatives of this compound. beilstein-journals.org
| Method | Description | Potential Advantage | Reference Example |
|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | High diastereoselectivity can be achieved. | Schöllkopf's asymmetric α-amino acid synthesis. lmaleidykla.lt |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Small amounts of catalyst can produce large quantities of chiral product. | Quinine-catalyzed trifluoromethylthiolation of β-keto esters. mdpi.com |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable when direct asymmetric synthesis is challenging. | Esterification with L-menthol followed by chromatographic separation. beilstein-journals.org |
Exploration of Novel Catalytic Transformations and Reaction Pathways
Catalysis is at the heart of green and efficient chemistry. For this compound, exploring novel catalytic transformations can unlock new synthetic routes and applications. Aminobenzoic acids and their derivatives are versatile building blocks that can participate in a wide range of reactions. nih.govresearchgate.net
Future research could focus on developing metal-free catalytic systems. For instance, a green approach for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using a carbonaceous bio-based material in subcritical water has been developed. mdpi.comresearchgate.net Similar eco-friendly methods could be adapted for the synthesis or modification of this compound.
Furthermore, palladium-catalyzed reactions are a cornerstone of modern organic synthesis. bohrium.comacs.org New methods for the direct synthesis of substituted anilines from cyclohexanones using a Pd/C-ethylene system highlight the potential for innovative catalytic pathways. bohrium.comacs.org Applying such novel catalytic systems to this compound could lead to the efficient synthesis of complex derivatives. Gold-catalyzed chemoselective hydrogenation of nitro compounds also presents a highly selective method for synthesizing substituted anilines. nih.gov
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research
The integration of flow chemistry and automated synthesis platforms is revolutionizing chemical research by enabling high-throughput experimentation and rapid optimization. acs.orgkit.eduyoutube.com These technologies offer significant advantages for research involving this compound, allowing for the rapid synthesis and screening of a large number of derivatives. acs.org
| Technology | Key Benefit | Application to this compound Research |
|---|---|---|
| Flow Chemistry | Improved reaction control, safety, and scalability. | Precise control over reaction parameters for optimizing synthetic routes. |
| Automated Synthesis | High-throughput screening and rapid library generation. kit.edu | Efficient preparation of a wide range of derivatives for structure-activity relationship studies. |
| AI-Driven Planning | Identification of novel and efficient synthetic pathways. youtube.com | Discovering new ways to synthesize and functionalize the core structure. |
Advanced Applications in Functional Materials and Chemical Technologies
The structural features of this compound make it an attractive building block for advanced functional materials. Aminobenzoic acids are known to be useful in the chemical industry for producing a variety of products, including dyes and polymers. nih.gov The adsorption properties of molecules like p-aminobenzoic acid on surfaces such as titanium dioxide are also of interest for applications in photovoltaics and biosensors. researchgate.net
Future applications for derivatives of this compound could include:
Polymers and Coatings: Its bifunctional nature (amino and ester groups) allows it to be incorporated into polymer backbones, potentially leading to materials with enhanced thermal stability, mechanical strength, or specific optical properties.
Organic Electronics: The aromatic core could be modified to create materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Coordination Polymers: The amino and ester functionalities can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Interdisciplinary Research Opportunities in Chemical Sciences
The versatility of the aminobenzoate scaffold creates numerous opportunities for interdisciplinary research. nih.gov In medicinal chemistry, substituted benzoic acids are investigated as inhibitors of various biological targets. acs.orgnih.gov The development of novel aminobenzoic acid analogs holds significant therapeutic potential. nih.govdntb.gov.uaresearchgate.net
Research on this compound could bridge several scientific disciplines:
Chemical Biology: Derivatives of this compound could be designed as molecular probes to study biological processes. The interaction of aminobenzoic acid derivatives with the ribosome's catalytic center has been studied to understand the mechanisms of amide bond formation. nih.govacs.org
Medicinal Chemistry: The scaffold could be used to design and synthesize new drug candidates. Benzoic acid and its derivatives have shown potential as anticancer agents. preprints.org
Agricultural Science: Para-aminobenzoic acid is a natural metabolite in plants and has been investigated as a plant growth regulator. mdpi.com Derivatives of this compound could be explored for similar applications.
Q & A
Basic: How can researchers optimize the synthesis of Methyl 3-amino-5-ethylbenzoate to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For example, stepwise protocols (e.g., nucleophilic substitution on triazine intermediates) should balance stoichiometric ratios of reagents like diisopropylethylamine (DIPEA) and trichlorotriazine derivatives to minimize side reactions . Temperature control (e.g., maintaining 35°C for 6–46 hours) and solvent selection (e.g., dichloromethane or acetonitrile) can influence reaction efficiency. Post-synthesis purification via column chromatography or recrystallization with low-polarity solvents (e.g., hexane/ethyl acetate mixtures) enhances purity. Yield improvements may involve iterative adjustments to reaction time and catalyst loading .
Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
Multi-dimensional NMR (e.g., - HSQC, - COSY) is critical for assigning proton environments, particularly distinguishing NH and ester-OCH groups. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm, NH stretching at ~3300 cm). For crystallographic ambiguities, X-ray diffraction provides definitive bond-length and dihedral-angle data, though crystallization challenges (e.g., polymorphism) may require solvent screening (e.g., methanol/water gradients) . Conflicting data between computational models (e.g., DFT-optimized geometries) and experimental results should be resolved via vibrational frequency analysis and Boltzmann population studies .
Advanced: How can this compound be evaluated for pharmacological activity?
Methodological Answer:
Initial screening involves in vitro assays targeting specific pathways. For example:
- Enzyme inhibition assays : Measure IC values against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., -labeled ligands for GPCRs) quantify affinity (K).
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity indices.
Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC. Positive controls (e.g., known inhibitors) and triplicate replicates ensure reproducibility .
Basic: What chromatographic methods quantify this compound in mixtures?
Methodological Answer:
Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm is standard. Mobile phases (e.g., acetonitrile/water with 0.1% TFA) are optimized for resolution (R > 1.5). For complex matrices (e.g., biological fluids), solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity. Method validation requires assessing linearity (R > 0.995), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) per ICH guidelines .
Advanced: What computational approaches predict the reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state modeling (e.g., for ester hydrolysis) identifies activation energies and rate-determining steps. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Molecular dynamics simulations (e.g., AMBER force field) assess conformational stability in aqueous or lipid environments. Cross-validation with experimental kinetic data (e.g., HPLC-monitored degradation) refines computational models .
Basic: How do pH and temperature affect the stability of this compound?
Methodological Answer:
Accelerated stability testing involves storing the compound in buffers (pH 1–13) at 40–60°C for 4–12 weeks. Samples are analyzed periodically via HPLC to quantify degradation products (e.g., hydrolysis to 3-amino-5-ethylbenzoic acid). Arrhenius plots extrapolate shelf-life at 25°C. For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor absorbance changes. Data interpretation uses first-order kinetics for degradation rates, with pH-rate profiles identifying optimal storage conditions (e.g., pH 5–7 for maximal stability) .
Advanced: What strategies improve crystallization of this compound for XRD?
Methodological Answer:
Slow evaporation from saturated solutions in solvent mixtures (e.g., DCM/hexane) promotes crystal growth. Seeding with microcrystals or isomorphic compounds (e.g., methyl 3-amino-4-hydroxybenzoate) can nucleate ordered lattices. Temperature gradients (4–40°C) and anti-solvent vapor diffusion (e.g., ether into ethanol) enhance supersaturation. For crystals with disorder, high-resolution synchrotron XRD (λ = 0.7–1.0 Å) resolves electron density maps. Data collection at 100 K (cryocooling) minimizes thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
